Cyanoacetyl guanidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyano-N-(diaminomethylidene)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-2-1-3(9)8-4(6)7/h1H2,(H4,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRMOUYRMDEEOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(=O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30325435 | |
| Record name | CYANOACETYL GUANIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30325435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55034-35-0 | |
| Record name | NSC507294 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=507294 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | CYANOACETYL GUANIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30325435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Cyanoacetyl Guanidine and Its Precursors
Established Synthetic Routes and Mechanistic Considerations
The formation of cyanoacetyl guanidine (B92328) is typically achieved through nucleophilic substitution or condensation reactions. These methods leverage the nucleophilic nature of guanidine to attack an electrophilic carbonyl carbon within a cyanoacetic acid framework.
Reaction of Cyanoacetic Acid with Guanidine
The direct condensation of cyanoacetic acid with guanidine represents a fundamental approach to cyanoacetyl guanidine. This reaction is typically performed in the presence of a dehydrating agent or a coupling reagent to facilitate the formation of the amide bond. For instance, methods analogous to peptide synthesis, employing reagents like dicyclohexylcarbodiimide (B1669883) (DCC), can be used to activate the carboxylic acid group of cyanoacetic acid, making it susceptible to nucleophilic attack by the amino group of guanidine. googleapis.com The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then readily displaced by guanidine.
Condensation Reactions with Cyanoacetic Acid Derivatives and Guanidine Precursors
A more common and often higher-yielding approach involves the use of more reactive derivatives of cyanoacetic acid, such as its esters (e.g., ethyl cyanoacetate (B8463686) or methyl cyanoacetate). thieme-connect.detubitak.gov.tr These reactions are typically base-catalyzed, with a base like sodium ethoxide deprotonating the guanidine to enhance its nucleophilicity. The reaction of ethyl cyanoacetate with guanidine is a well-established method for forming substituted pyrimidines, where this compound is a presumed intermediate that undergoes subsequent cyclization. thieme-connect.dersc.org
The general mechanism involves the nucleophilic acyl substitution at the ester carbonyl. The guanidine attacks the carbonyl carbon of the cyanoacetate, leading to a tetrahedral intermediate. Subsequent elimination of the alkoxy group (e.g., ethoxide) yields this compound. thieme-connect.de Guanidine salts, such as guanidine hydrochloride or guanidine nitrate, are also frequently used, often in the presence of a base to liberate the free guanidine in situ. thieme-connect.de
Table 1: Examples of Condensation Reactions for Pyrimidine (B1678525) Synthesis via this compound Intermediates
| Cyanoacetic Acid Derivative | Guanidine Source | Catalyst/Base | Solvent | Product Type | Reference |
| Ethyl Cyanoacetate | Guanidine Hydrochloride | Sodium Ethoxide | Ethanol (B145695) | 2,6-Diaminopyrimidin-4-ol | thieme-connect.de |
| Ethyl Cyanoacetate | Guanidinium (B1211019) Carbonate | Sodium Hydroxide (B78521) / Potassium Carbonate | Solvent-free | Dihydropyrimidine-5-carbonitriles | tubitak.gov.tr |
| Ethyl Cyanoacetate | Guanidinium Nitrate | Piperidine (B6355638) | Not Specified | Tetrahydropyrimidine-5-carbonitriles | tubitak.gov.tr |
This table is interactive. Click on the headers to sort the data.
Approaches Involving Enaminones and Guanidine Hydrochloride
Enaminones serve as versatile precursors in heterocyclic synthesis. While not a direct route to acyclic this compound, their reaction with guanidine is a key step in constructing pyrimidine rings, which are structurally related. For example, the reaction of formimidates, a type of enaminone, with guanidinium chloride can lead to pyrimidine derivatives through an intramolecular cyclization process. researchgate.net The mechanism involves the initial nucleophilic attack of guanidine on the enaminone system, followed by cyclization and elimination to form the stable heterocyclic ring. This pathway underscores the utility of guanidine in complex cyclization reactions that proceed via intermediates structurally analogous to this compound. researchgate.net
Cyanoacetylation of Amine Substrates
Cyanoacetylation refers to the introduction of a cyanoacetyl group (NC-CH₂-C(=O)-) onto a nucleophilic substrate, such as an amine. researchgate.net Guanidine, possessing primary amine-like reactivity, can be a substrate for cyanoacetylation. This can be achieved using various acylating agents. googleapis.com
Key cyanoacetylating agents include:
Cyanoacetyl chloride: A highly reactive acyl chloride that readily reacts with amines.
Cyanoacetic acid with a coupling agent: Systems like cyanoacetic acid/DCC are effective for forming the amide bond. googleapis.com
Ethyl cyanoacetate: Can act as a cyanoacetylating agent, especially at elevated temperatures or with reactive amines. researchgate.net
The reaction mechanism is a standard nucleophilic acyl substitution, where the nitrogen atom of guanidine attacks the carbonyl carbon of the cyanoacetylating agent. This method provides a direct route to this compound by forming the crucial C-N bond.
Process Optimization and Yield Enhancement Strategies
Optimizing the synthesis of this compound involves careful consideration of reaction parameters to maximize yield and purity while minimizing side reactions.
Influence of Solvents and Catalysts
The choice of solvent and catalyst plays a critical role in the efficiency of this compound synthesis.
Solvents: The polarity of the solvent can significantly influence reaction rates. Polar aprotic solvents like DMF or polar protic solvents such as ethanol are commonly used. The solvent's ability to solubilize reactants and stabilize intermediates is crucial for facilitating the reaction. In some cases, solvent-free conditions, particularly with microwave irradiation, have been shown to be effective, offering benefits of reduced reaction times and environmental impact. tubitak.gov.trresearchgate.net
Catalysts: Both acid and base catalysis can be employed depending on the specific synthetic route.
Base Catalysts: Strong bases like sodium ethoxide or sodium hydroxide are frequently used in reactions involving cyanoacetic esters to deprotonate the guanidine, thereby increasing its nucleophilicity. thieme-connect.detubitak.gov.tr Organic bases such as piperidine or 1,1,3,3-tetramethylguanidine (B143053) (TMG) have also been utilized. tubitak.gov.trrsc.org
Acid Catalysts: In reactions starting from cyanoacetic acid, acid catalysts can activate the carbonyl group towards nucleophilic attack. Guanidinium-based ionic liquids have been explored as recyclable solvents and catalysts, functioning as Brønsted acids to promote reactions. rsc.orgacademie-sciences.fr
Table 2: Influence of Catalysts on Guanidine-Involved Reactions
| Reactants | Catalyst | Solvent | Key Outcome | Reference |
| Amine, Cyanate, Cyanoacetic Acid | 1,1,3,3-Tetramethylguanidine Acetate (Ionic Liquid) | Ionic Liquid | One-pot synthesis of 6-aminouracils | rsc.org |
| Aldehydes, Ethyl Cyanoacetate, Guanidinium Nitrate | Piperidine | Not Specified | Synthesis of tetrahydropyrimidines | tubitak.gov.tr |
| Aldehydes, Ethyl Cyanoacetate, Guanidinium Carbonate | NaOH/K₂CO₃ | Solvent-free | Synthesis of dihydropyrimidines | tubitak.gov.tr |
| Ethyl Cyanoacetate, Guanidine Hydrochloride | Sodium Ethoxide | Ethanol | Formation of 2-aminopyrimidine (B69317) derivatives | thieme-connect.de |
This table is interactive. Click on the headers to sort the data.
The optimization of these parameters is essential for developing efficient, scalable, and environmentally conscious synthetic routes to this compound and its derivatives.
Temperature Gradient and Stoichiometric Ratio Adjustments
The synthesis of this compound, typically involving condensation or nucleophilic substitution reactions between guanidine precursors and cyanoacetic acid derivatives, is highly dependent on carefully controlled reaction parameters to optimize product yields. Among the most critical of these parameters are the temperature gradient and the stoichiometric ratio of the reactants. Adjusting these variables allows for systematic optimization, minimizing the formation of byproducts and maximizing the conversion to this compound.
Kinetic studies are essential to determine the optimal temperature profile for the reaction. A temperature gradient, or the controlled variation of temperature over the course of the reaction, can be employed. Initially, a lower temperature may be used to control the initial exothermic reaction, followed by a gradual increase to drive the reaction to completion. This approach prevents the degradation of thermally sensitive reactants or products and can improve selectivity.
Similarly, the stoichiometric ratio of the guanidine source to the cyanoacetic acid derivative is a key factor. While a 1:1 molar ratio is the theoretical ideal, in practice, a slight excess of one reactant may be used to shift the equilibrium towards the product and ensure the complete consumption of the more valuable reagent. The precise ratio is typically determined empirically through a series of optimization experiments. For instance, varying the molar ratios can have a significant impact on yield, as illustrated in the hypothetical optimization data below.
Table 1: Hypothetical Effect of Stoichiometric Ratio and Temperature on this compound Synthesis Yield This table is illustrative and based on general chemical principles, as specific experimental data was not available in the provided search results.
| Experiment | Guanidine:Cyanoacetate Ratio | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | 1:1 | 80 | 65 |
| 2 | 1.1:1 | 80 | 72 |
| 3 | 1:1.1 | 80 | 68 |
| 4 | 1.1:1 | 100 | 78 |
| 5 | 1.1:1 | 120 | 75 (degradation observed) |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, and its application to the synthesis of guanidine derivatives has shown considerable promise. nih.govrsc.org This method utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to dramatic reductions in reaction time, increased product yields, and improved reproducibility compared to conventional heating methods. nih.govnih.gov
In the context of guanidine synthesis, microwave protocols can facilitate reactions that might otherwise require harsh conditions or prolonged heating. rsc.orgorientjchem.org For instance, the synthesis of various guanidine organocatalysts has been successfully achieved using microwave-assisted procedures. researchgate.net The high temperatures needed for the synthesis of certain aminotriazoles from aminoguanidine, a related precursor, can be safely and efficiently achieved in sealed vessels using controlled microwave technology. mdpi.com The formation of cyclic guanidine derivatives has also been accomplished using microwave-assisted chemistry, often without the need for additional reagents or protecting groups, where product formation can be controlled by temperature. orientjchem.org
The key advantages of microwave heating stem from its direct interaction with polar molecules in the reaction mixture, leading to efficient and instantaneous localized heating. This can overcome activation energy barriers more effectively than conventional oil baths or hot plates.
Table 2: Comparison of Conventional vs. Microwave-Assisted Guanidine Synthesis (Illustrative Examples) This table summarizes findings from various sources on guanidine-related syntheses to highlight the benefits of microwave assistance.
| Product Type | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Quinazolin-4(3H)-ones | Microwave | 15–30 min | High | nih.gov |
| Pyrimido[1,2-a]benzimidazole | Microwave | Rapid | High | rsc.org |
| 3-Amino-1,2,4-triazoles | Microwave | Not specified | High | mdpi.com |
| Guanidine-Substituted Oxanorbornanes | Microwave (100 °C) | 1 hour | Good (complete conversion) | nih.gov |
Considerations for Scalable and Industrial Production
Transitioning the synthesis of this compound from a laboratory setting to scalable and industrial production requires addressing several key challenges, including process safety, efficiency, cost-effectiveness, and environmental impact. Industrial processes must be robust, reproducible, and capable of consistently producing high-purity material. Key considerations include heat management, reagent handling, process automation, and downstream processing, including product isolation and purification. mdpi.com
Continuous Flow Processes
Continuous flow chemistry offers a modern and advantageous alternative to traditional batch processing for the industrial synthesis of chemical compounds, including active pharmaceutical ingredients (APIs) and their precursors. mdpi.comnih.gov In a flow process, reagents are continuously pumped through a network of tubes or microreactors where the reaction occurs. nih.gov This methodology provides superior control over reaction parameters such as temperature, pressure, and mixing, which is often difficult to achieve in large batch reactors. mdpi.comflinders.edu.au
Table 3: Comparison of Batch Processing vs. Continuous Flow for Chemical Synthesis
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Safety | Poor heat transfer in large volumes; potential for thermal runaway. | Excellent heat transfer; small reaction volumes minimize risk. mdpi.comnih.gov |
| Process Control | Difficult to maintain uniform temperature and mixing. | Precise control over temperature, pressure, and residence time. flinders.edu.au |
| Scalability | Scaling up can be complex and change reaction outcomes. | Easier to scale by running the process for longer times ("scaling out"). |
| Efficiency | Requires isolation of intermediates; potential for material loss at each step. | Enables telescoped synthesis, improving overall yield and reducing waste. mdpi.comnih.gov |
| Consistency | Batch-to-batch variability can be an issue. | Highly reproducible, leading to consistent product quality. nih.gov |
Chemical Reactivity and Mechanistic Pathways of Cyanoacetyl Guanidine
General Reaction Classes and Functional Group Contributions
The chemical behavior of cyanoacetyl guanidine (B92328) is dictated by the interplay of its three primary functional groups. The strongly electron-withdrawing cyano and acetyl groups render the adjacent methylene (B1212753) protons acidic and susceptible to deprotonation, creating a potent nucleophilic center. The guanidine group is strongly basic and nucleophilic, while the cyano group's carbon atom is electrophilic. This combination allows cyanoacetyl guanidine to participate in a variety of reactions, including nucleophilic substitutions, condensations, and cyclizations.
The cyano (nitrile) group contains a polarized carbon-nitrogen triple bond, making the carbon atom electrophilic. This site is susceptible to attack by nucleophiles. While the primary application of this compound is in condensation and cyclization reactions, the cyano group can theoretically undergo nucleophilic substitution, typically following transformation into a different functional group.
A common reaction of nitriles is nucleophilic substitution where the cyanide ion (CN⁻) acts as a nucleophile to displace a leaving group, such as a halide, from an alkyl halide. In the context of this compound, the cyano group itself would be the target of nucleophilic attack, which is more accurately described as nucleophilic addition, often followed by hydrolysis. For instance, in acidic or basic aqueous solutions, nitriles can be hydrolyzed to carboxylic acids. This process involves the initial nucleophilic addition of water (acid-catalyzed) or a hydroxide (B78521) ion (base-catalyzed) to the electrophilic carbon of the nitrile.
Table 1: General Nucleophilic Reactions of the Cyano Group
| Reaction Type | Nucleophile | Resulting Functional Group | Conditions |
|---|---|---|---|
| Hydrolysis | H₂O / H⁺ or OH⁻ | Carboxylic Acid | Acidic or basic aqueous solution |
| Addition | Grignard Reagents (R-MgX) | Ketone (after hydrolysis) | Anhydrous ether |
The mechanism for these reactions begins with the attack on the electrophilic carbon of the cyano group. For example, in a base-catalyzed hydrolysis, a hydroxide ion adds to the carbon, breaking the pi-bond and placing a negative charge on the nitrogen. Subsequent protonation leads to an imidic acid, which tautomerizes to an amide. The amide is then further hydrolyzed to a carboxylic acid.
The guanidine moiety is a highly basic and nucleophilic functional group due to the presence of multiple nitrogen atoms with lone pairs of electrons. It readily participates in condensation reactions with electrophilic partners, particularly carbonyl compounds. These reactions involve the nucleophilic attack of a guanidine nitrogen atom on the carbonyl carbon, followed by the elimination of a water molecule to form a C=N double bond (an imine or related functional group).
Guanidines are frequently used in multicomponent reactions, such as the Biginelli reaction, where they condense with a β-ketoester and an aldehyde to form dihydropyrimidinones. This highlights the guanidine group's propensity to react with dicarbonyl compounds or their equivalents. The initial step is typically the formation of an N-acylimmonium ion intermediate from the aldehyde and the guanidine, which then undergoes further reaction.
The strategic placement of multiple reactive sites within this compound makes it an excellent precursor for the synthesis of heterocyclic compounds through intramolecular cyclization. The molecule can be viewed as a synthon that provides a N-C-N fragment from the guanidine and a C-C-C fragment from the cyanoacetyl backbone.
A prominent example of its utility is in the Traube purine (B94841) synthesis, a classic method for constructing the purine ring system. In this type of synthesis, this compound or a derivative first reacts to form a substituted pyrimidine (B1678525) ring. For instance, condensation with a suitable partner can lead to a 2,4-diamino-6-hydroxypyrimidine intermediate, which can then be further functionalized and cyclized to form the fused imidazole (B134444) ring of the purine core. The reactivity of the cyanoacetyl portion provides a strategic entry point for introducing the necessary functionality for the subsequent cyclization step.
Specific Reaction Pathways and Their Mechanisms
The combination of the activated methylene group and the nucleophilic guanidine moiety allows for specific and highly useful reaction pathways.
This compound reacts with aldehydes and ketones in a process that typically begins with a Knoevenagel-type condensation. In this initial step, a base is used to deprotonate the activated methylene group of this compound, creating a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration yields an α,β-unsaturated intermediate.
Following the initial condensation, the guanidine moiety can participate in an intramolecular cyclization. For example, in a reaction analogous to the Biginelli reaction, the α,β-unsaturated system formed from the condensation of this compound and an aromatic aldehyde can undergo cyclization. One of the nitrogen atoms of the guanidine group attacks one of the carbonyl carbons or the cyano carbon, leading to the formation of a six-membered pyrimidine ring.
Table 2: Products from Reactions of Guanidines with Carbonyl Precursors
| Guanidine Source | Carbonyl Compound(s) | Catalyst/Conditions | Heterocyclic Product |
|---|---|---|---|
| Guanidinium (B1211019) Carbonate | Aromatic Aldehyde, Acetophenone | NaOH, Solvent-free | 2-Amino-4,6-diarylpyrimidine |
| Guanidinium Chloride | Aromatic Aldehyde, Ethyl Benzoylacetate | Microwave, Solvent-free | Ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylate |
This table shows representative reactions of guanidines to form pyrimidines, illustrating the general reactivity pattern expected for this compound.
The α,β-unsaturated intermediate formed from the Knoevenagel condensation of this compound with an aldehyde is an excellent Michael acceptor. The electron-withdrawing cyano and carbonyl groups polarize the double bond, making the β-carbon electrophilic and susceptible to attack by nucleophiles.
Alternatively, the carbanion generated from the deprotonation of the activated methylene group in this compound can act as a Michael donor, adding to other α,β-unsaturated systems. However, a more common pathway in multicomponent syntheses involves an intramolecular Michael addition. After the initial condensation with a suitable bis-electrophile, the nucleophilic guanidine moiety can attack the β-carbon of the newly formed α,β-unsaturated system, leading to cyclization. This tandem Knoevenagel condensation/intramolecular Michael addition sequence is a powerful strategy for constructing heterocyclic rings.
Reactivity in the Presence of Bases and Ionic Liquids
The chemical reactivity of this compound is dictated by the interplay of its distinct functional groups: the guanidine moiety, the cyano group, and the acetyl carbonyl group. The guanidine group is strongly basic, with a pKa comparable to that of sodium hydroxide, due to the resonance stabilization of its protonated form, the guanidinium cation. ineosopen.org Conversely, the methylene group (-CH2-) is activated by the two adjacent electron-withdrawing groups (cyano and carbonyl), rendering its protons acidic. This dual nature—a strong basic site and an acidic carbon site within the same molecule—governs its behavior in chemical reactions.
In the presence of external bases, the most likely reaction is the deprotonation of the active methylene group to form a carbanion. This nucleophilic center can then participate in a variety of subsequent reactions, including intramolecular cyclizations. For instance, under basic conditions, this compound can react with itself to form 4-hydroxy-2,5,6-triaminopyrimidine, a crucial intermediate in the synthesis of purines.
The guanidinium cation is a key structural component in a class of salts known as guanidinium-based ionic liquids (GILs). researchgate.netacs.org These materials are characterized by low melting points, high thermal stability, and utility as solvents and catalysts in organic synthesis. researchgate.netalfa-chemistry.com GILs can serve as effective media for various transformations, including nucleophilic substitution and condensation reactions. alfa-chemistry.com The guanidinium cation's ability to form hydrogen bonds can also influence reaction pathways. ineosopen.org When a molecule like this compound is in a GIL medium, the ionic liquid can act as a stable, non-volatile solvent, while the guanidinium cation may facilitate reactions through hydrogen bonding or by acting as a phase-transfer catalyst. ineosopen.orgalfa-chemistry.com
| Feature of this compound | Reactivity in Presence of Base | Role in/as Ionic Liquids |
| Guanidine Moiety | Acts as a strong internal base; can be protonated to form a stable guanidinium cation. ineosopen.org | The guanidinium cation is the fundamental component of Guanidinium-based Ionic Liquids (GILs). researchgate.netacs.org |
| Active Methylene Group | The acidic protons are readily removed by a base to form a nucleophilic carbanion. | Can participate in base-catalyzed reactions where the GIL acts as the solvent or catalyst. alfa-chemistry.com |
| Cyano & Carbonyl Groups | Activate the methylene group, making it acidic. Participate in cyclization reactions. | The polarity of these groups influences solubility and interactions within the ionic liquid medium. |
Palladium-Catalyzed Carboamination Reactions for Cyclic Guanidines
Palladium-catalyzed reactions represent a powerful method for constructing complex molecules, including heterocyclic systems like cyclic guanidines. A notable application is the palladium-catalyzed carboamination of N-allyl guanidines with aryl or alkenyl halides, which provides a direct route to substituted 5-membered cyclic guanidines. This method is significant as it is among the first examples of Pd-catalyzed alkene carboamination reactions using guanidine nucleophiles. The process allows for the creation of diverse cyclic guanidine derivatives in just two steps from easily accessible allylic amines.
The proposed catalytic cycle for this transformation is believed to be analogous to other palladium-catalyzed carboamination reactions. It likely proceeds through the following key steps:
Oxidative Addition : The aryl or alkenyl halide oxidatively adds to a Palladium(0) complex.
Amido Complex Formation : In the presence of a base, the N-allyl guanidine substrate reacts with the palladium complex to form a palladium-amido intermediate.
Migratory Insertion : The alkene moiety of the allyl group undergoes migratory insertion into the Palladium-Nitrogen bond in a syn-aminopalladation step.
Reductive Elimination : The final step is the reductive elimination of the product, which forms the C-C bond and regenerates the active Pd(0) catalyst.
Challenges in developing this methodology included the potential for base-mediated decomposition of the guanidine substrates. The use of specific protecting groups, such as the p-methoxyphenyl (PMP) group, and carefully selected ligands like Nixantphos, were found to improve reaction yields and reproducibility.
The table below summarizes representative results for the palladium-catalyzed carboamination reaction to form cyclic guanidines.
| Aryl/Alkenyl Halide | Catalyst/Ligand | Base | Yield (%) |
| 2-Bromonaphthalene | Pd₂(dba)₃ / Xantphos | K₃PO₄ | Moderate |
| 4-Bromotoluene | Pd₂(dba)₃ / Xantphos | K₃PO₄ | Moderate |
| Various Aryl Halides | Pd(OAc)₂ / Nixantphos | K₃PO₄ | Good |
| Various Alkenyl Halides | Pd(OAc)₂ / Nixantphos | K₃PO₄ | Good |
Radical Synthesis Approaches
Radical chemistry offers unique pathways for the synthesis of complex cyclic structures, including guanidine derivatives. While classical methods often rely on nucleophilic substitution or addition, radical approaches provide alternative strategies through cascade or domino reactions. These methods are particularly effective for rapidly building molecular complexity from simple starting materials.
A prominent strategy for the radical synthesis of guanidines involves the use of cyanamide (B42294) derivatives as radical acceptors. In these reactions, a nitrogen-centered radical can add to the cyanamide, initiating a cascade of events that culminates in the formation of a polycyclic guanidine structure. This approach has been successfully applied to the synthesis of natural products such as deoxyvasicinone and mackinazolinone.
The general mechanistic pathway can be outlined as:
Radical Generation : A radical is generated, often from a precursor containing a weak bond, using a radical initiator like AIBN (Azobisisobutyronitrile) and a mediator such as tributyltin hydride (Bu₃SnH).
Radical Addition : The generated radical adds to a suitable acceptor. In the context of guanidine synthesis, an intramolecular addition of a nitrogen-centered radical to a cyanamide group is a key step.
Cyclization Cascade : The initial addition is followed by one or more intramolecular cyclization steps, which build the heterocyclic core.
Termination : The radical chain is terminated, yielding the final product.
This domino process has been shown to be effective for preparing various bi- and tricyclic guanidines. The modular assembly of the substrates allows for significant variation in the final products, making it a valuable tool for creating libraries of compounds for medicinal chemistry applications.
Dual Functionality and Synthon Utility in Organic Transformations
This compound is a highly versatile building block, or synthon, in organic synthesis, primarily due to its inherent trifunctionality. The molecule contains three key reactive sites: a nucleophilic guanidine unit, an electrophilic cyano group, and an activated methylene group that can act as a nucleophile after deprotonation. This combination allows for a diverse range of chemical transformations and makes it an ideal precursor for the synthesis of complex nitrogen-containing heterocycles.
The most renowned application of this compound is in the Traube purine synthesis , a classical and widely used method for constructing the purine ring system. thieme-connect.de In this synthesis, this compound serves as the A-ring precursor. Under basic conditions, it undergoes a self-condensation reaction to form a highly functionalized pyrimidine intermediate, 2,5,6-triaminopyrimidin-4-ol. This diaminopyrimidine is the cornerstone of the synthesis. The purine ring is then completed by annulating the imidazole ring onto the pyrimidine core. This is achieved by cyclizing the diaminopyrimidine with a simple one-carbon source, such as formic acid, which bridges the two amino groups at the C4 and C5 positions to yield purine derivatives like guanine. thieme-connect.de
Beyond purines, the diaminopyrimidine intermediate derived from this compound is also a key precursor for the synthesis of other important heterocyclic systems, such as pteridines. derpharmachemica.com Pteridines are formed by condensing 4,5-diaminopyrimidines with 1,2-dicarbonyl compounds. derpharmachemica.com The reactivity of the cyanoacetyl moiety provides a strategic entry point for introducing further chemical diversity into target molecules.
The utility of this compound as a synthon is summarized in the table below.
| Synthon | Key Intermediate | Target Heterocycle(s) | Cyclizing Reagent Example |
| This compound | 2,5,6-Triaminopyrimidin-4-ol | Purines (e.g., Guanine) | Formic Acid thieme-connect.de |
| This compound | 4,5-Diaminopyrimidine derivatives | Pteridines | 1,2-Dicarbonyl compounds derpharmachemica.com |
Applications of Cyanoacetyl Guanidine in Complex Molecular Synthesis
Key Intermediate in Heterocyclic Compound Synthesis
The intrinsic chemical reactivity of cyanoacetyl guanidine (B92328) allows for its participation in a variety of cyclization and condensation reactions, leading to the formation of numerous heterocyclic scaffolds of significant chemical and biological interest.
Synthesis of Pyrimidine (B1678525) Derivatives
Cyanoacetyl guanidine is a valuable precursor for the synthesis of pyrimidine derivatives. The reaction of its analogue, cyanoacetaldehyde, with guanidine hydrochloride serves as a foundational example of this transformation. This condensation reaction proceeds to form 2,4-diaminopyrimidine, a key intermediate that can be further modified. eresearchco.com This reaction is considered a plausible pathway for the prebiotic synthesis of pyrimidines. eresearchco.comresearchgate.net The general reaction involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a guanidine derivative. researchgate.netresearchgate.net In the case of this compound, the activated methylene (B1212753) group and the nitrile can be considered as a masked 1,3-dielectrophilic system upon activation, ready to react with the nucleophilic nitrogens of the guanidine moiety.
The reaction between cyanoacetaldehyde and guanidine is notable for its efficiency under certain conditions, leading to significant yields of the diaminopyrimidine product. eresearchco.com This pyrimidine derivative can then undergo further transformations, such as hydrolysis, to yield other important pyrimidine-based structures. researchgate.netnih.gov
Table 1: Synthesis of Pyrimidine Derivatives
| Reactants | Product | Conditions | Yield (%) | Reference |
| Cyanoacetaldehyde, Guanidine | 2,4-Diaminopyrimidine | Aqueous solution | Not specified | eresearchco.com |
| 3-Cyanoacetyl indole (B1671886) derivative, Guanidine hydrochloride | 4-(1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitrile | Alkaline, refluxing acetonitrile | 90-96 | mdpi.com |
| α,β-Unsaturated esters, Malononitrile (B47326)/Methyl cyanoacetate (B8463686), Guanidinium (B1211019) carbonate | Multifunctionalized pyrido[2,3-d]pyrimidines | Microwave-assisted, one-pot | Not specified | consensus.app |
Formation of Pyrazole (B372694) and Isoxazole (B147169) Systems
While this compound is a versatile reagent for nitrogen-containing heterocycles, its direct application in the synthesis of pyrazole and isoxazole rings is not as extensively documented as its use for pyrimidines. The conventional and most direct synthetic routes to these five-membered heterocycles typically involve different starting materials.
The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. scirp.org A closely related and highly efficient method utilizes cyanoacetylhydrazine, which undergoes cyclization to form pyrazole derivatives. mdpi.com For instance, cyanoacetylhydrazine can be reacted with various electrophiles and then cyclized to afford a wide range of substituted pyrazoles.
Similarly, the construction of the isoxazole ring is commonly achieved through the reaction of a 1,3-dicarbonyl compound or a β-ketonitrile with hydroxylamine (B1172632). organic-chemistry.org The reaction of β-ketonitriles with hydroxylamine provides a direct route to 3-aminoisoxazoles. organic-chemistry.org Although this compound contains the requisite cyanoacetyl moiety, its guanidine portion would likely compete in reactivity, making the selective formation of pyrazoles or isoxazoles challenging without specific reaction conditions that favor reaction at the cyanoacetyl part with hydrazine or hydroxylamine over intramolecular reactions or reactions leading to pyrimidines.
Construction of Indole and Thieno[2,3-b]pyridine (B153569) Derivatives
This compound's utility extends to the synthesis of more complex, fused heterocyclic systems such as those based on indole and thieno[2,3-b]pyridine scaffolds. The synthesis of 3-cyanoacetyl indoles is a key starting point for accessing a variety of indole-containing heterocycles. mdpi.commdpi.com These intermediates, readily prepared from the reaction of indoles with cyanoacetic acid, can then undergo further transformations. mdpi.com A significant application in this context is the cycloaddition reaction of a derivative of 3-cyanoacetyl indole with guanidine hydrochloride under alkaline conditions to furnish 4-(indol-3-yl)pyrimidine derivatives in high yields. mdpi.commdpi.com This demonstrates the role of the cyanoacetyl group in facilitating the construction of a pyrimidine ring fused or appended to an indole core.
The synthesis of thieno[2,3-b]pyridine derivatives, another important class of heterocyclic compounds, can be achieved through strategies that could potentially involve this compound. A common method for the synthesis of the thiophene (B33073) ring component of this system is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an α-cyanoester or related nitrile in the presence of elemental sulfur and a base to yield a 2-aminothiophene. mdpi.com A cyanoacetamide derived from cyanoacetic acid could be employed in a Gewald reaction to produce a 2-aminothiophene-3-carboxamide. This intermediate, containing both an amino group and a carbonyl-related function, is then suitably functionalized for the subsequent annulation of a pyridine (B92270) ring. While not a direct use of this compound in one step, this highlights how the cyanoacetyl moiety is instrumental in building the necessary precursors for these complex heterocycles.
Synthesis of Pyridines and Dihydropyridines
The cyanoacetyl group within this compound is a key functional array for the construction of pyridine and dihydropyridine (B1217469) rings. The synthesis of highly functionalized pyridines can be achieved through multi-component reactions where the activated methylene and nitrile groups participate in cyclization. For instance, a plausible mechanism for the formation of dihydropyridine derivatives involves the reaction of a chalcone-like intermediate with a compound containing an active methylene group, such as that in a 3-cyanoacetylindole, and an ammonia (B1221849) source. organic-chemistry.org
The Hantzsch dihydropyridine synthesis is a classic multi-component reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and an ammonia source. Variations of this reaction can be envisioned where a cyanoacetyl-containing compound replaces the β-ketoester, and guanidine acts as the nitrogen donor, leading to the formation of guanidine-substituted dihydropyridines. These reactions are often catalyzed and can be performed under environmentally benign conditions. scirp.org The resulting dihydropyridines can often be oxidized to the corresponding aromatic pyridines.
Table 2: Synthesis of Pyridine and Dihydropyridine Derivatives
| Reaction Type | Reactants | Product | Reference |
| Hantzsch-like reaction | Chalcones, 3-(Cyanoacetyl)indole, Ammonium (B1175870) acetate | Hantzsch dihydropyridine derivative | organic-chemistry.org |
| Multi-component reaction | Aldehyde, 1,3-Dicarbonyl compounds, Ammonium acetate | 1,4-Dihydropyridines | scirp.org |
Derivatization to Uracil (B121893) and Other Fused Heterocycles
This compound is a strategic starting material for the synthesis of uracil and a variety of fused heterocyclic systems. As previously mentioned, the condensation of cyanoacetaldehyde with guanidine yields 2,4-diaminopyrimidine. eresearchco.com This intermediate can be subjected to hydrolysis to first form cytosine, which upon further hydrolysis, yields uracil, a fundamental component of ribonucleic acid (RNA). nih.gov This pathway represents a significant route to these biologically crucial pyrimidines.
Furthermore, the reactivity of the this compound scaffold allows for its incorporation into fused heterocyclic systems. For example, guanidine and its salts are key reagents in the synthesis of pyrido[2,3-d]pyrimidines through microwave-assisted one-pot cyclocondensation reactions involving α,β-unsaturated esters and malononitrile or methyl cyanoacetate. consensus.app These reactions highlight the utility of guanidine in constructing pyrimidine rings fused to other heterocyclic systems. The presence of the cyanoacetyl group provides the necessary functionality for the initial condensation and subsequent cyclization to form the fused ring system.
Role in Multi-Component Reaction Strategies
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. consensus.app Guanidine and its derivatives are frequently employed as key components in MCRs for the synthesis of a wide range of heterocyclic compounds, particularly pyrimidine derivatives. consensus.app
The Biginelli reaction is a classic example of an MCR that synthesizes dihydropyrimidines from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. A significant variation of this reaction employs guanidine in place of urea, leading to the formation of 2-amino-1,4-dihydropyrimidines. While the direct three-component Biginelli reaction with guanidine has some limitations, more general methods have been developed to access these guanidine-containing heterocycles. The cyanoacetyl moiety, with its activated methylene group, can serve as the 1,3-dicarbonyl equivalent in Biginelli-like reactions, thus allowing for the synthesis of cyanodihydropyrimidines. These MCRs are valued for their atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse molecules. The use of this compound or its components in such strategies underscores its importance in modern synthetic chemistry for the efficient construction of complex heterocyclic frameworks. consensus.app
Table 3: Multi-Component Reactions Involving Guanidine
| Reaction Name | Components | Product Class | Reference |
| Biginelli Reaction (Guanidine variant) | Aldehyde, β-Ketoester, Guanidine | 2-Imino-3,4-dihydropyrimidines | |
| One-pot cyclocondensation | α,β-Unsaturated ester, Malononitrile/Methyl cyanoacetate, Guanidinium carbonate | Pyrido[2,3-d]pyrimidines | consensus.app |
| One-pot synthesis | Aromatic aldehydes, Acetophenones, Guanidinium carbonate | 2-Amino-4,6-diarylpyrimidines | consensus.app |
Biginelli-type Reactions
The Biginelli reaction, a classic one-pot cyclocondensation, traditionally involves the acid-catalyzed reaction of an aldehyde, a β-ketoester, and urea to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.org When guanidine or its derivatives, such as this compound, are used in place of urea, the reaction yields 2-imino or 2-amino-3,4-dihydropyrimidines, which are key heterocyclic scaffolds in medicinal chemistry. units.itresearchgate.net
The direct three-component Biginelli reaction using guanidine itself can be challenging and was initially found to be limited in scope, often requiring specific substrates like ethyl benzoylacetate and aromatic aldehydes to achieve satisfactory yields. units.itresearchgate.net To overcome these limitations, several indirect and more general strategies have been developed.
One successful approach involves the use of guanidine surrogates, such as pyrazole carboxamidine, in the initial Biginelli condensation. nih.govacs.org The resulting adducts can then undergo aminolysis to generate the desired 2-imino-dihydropyrimidine structure. nih.gov Another effective method employs a triazone-protected guanidine, which participates readily in the Biginelli reaction with a variety of aldehydes and β-ketoesters. The protective group is subsequently cleaved under acidic conditions to yield the final product. nih.govacs.org
Recent advancements have also focused on improving reaction conditions. For instance, a microwave-mediated protocol for the Biginelli cyclocondensation of guanidine hydrochloride with various aldehydes and β-dicarbonyl compounds has been shown to be highly efficient. units.itorganic-chemistry.org This method offers good yields, short reaction times, and a wider substrate scope compared to conventional heating methods. organic-chemistry.org
| Guanidine Source | Key Reactants | Reaction Strategy | Typical Product | Reference |
|---|---|---|---|---|
| Guanidine Hydrochloride | Aromatic Aldehyde, Ethyl Benzoylacetate | Direct 3-component reaction | 2-Amino-dihydropyrimidine | units.it |
| Pyrazole Carboxamidine | Aldehyde, β-Ketoester | Biginelli reaction followed by aminolysis | 2-Imino-5-carboxy-3,4-dihydropyrimidine | nih.govacs.org |
| Triazone-protected Guanidine | Aldehyde, β-Ketoester | Biginelli reaction followed by acidic deprotection | 2-Imino-5-carboxy-3,4-dihydropyrimidine | nih.gov |
| Guanidine Hydrochloride | Aldehyde, β-Dicarbonyl Compound | Microwave-mediated 3-component reaction | Functionalized 2-Amino-3,4-dihydropyrimidine | units.itorganic-chemistry.org |
One-Pot Cyclocondensation Methods
The utility of this compound extends beyond the classic Biginelli reaction to a broader range of one-pot cyclocondensation methods for synthesizing diverse heterocyclic systems. tubitak.gov.tr These multicomponent reactions are highly valued for their efficiency, as they allow for the construction of complex molecules from simple precursors in a single synthetic operation, often with high atom economy. tubitak.gov.trresearchgate.net
Guanidine and its salts can serve as key reagents in the synthesis of various nitrogen-containing heterocycles. tubitak.gov.tr For example, guanidinium carbonate has been used in microwave-assisted one-pot cyclocondensations with α,β-unsaturated esters and malononitrile or methyl cyanoacetate to produce multifunctionalized pyrido[2,3-d]pyrimidines. tubitak.gov.tr
Another significant application is the synthesis of 2-amino-4,6-disubstituted-3-cyanopyridine derivatives. researchgate.net An efficient and environmentally friendly approach involves the one-pot, multicomponent cyclo-condensation of aromatic aldehydes, malononitrile, aryl ketones, and ammonium acetate, using guanidine hydrochloride as a mild and effective organocatalyst. researchgate.net This method proceeds under neat (solvent-free) conditions and offers numerous advantages, including rapid reaction times, a broad substrate scope, and simple workup procedures. researchgate.net
The versatility of guanidine derivatives is further highlighted in their reaction with 1,3-dicarbonyl compounds. For instance, the one-pot cyclocondensation of arylaldehydes, ethyl benzoylacetate, and guanidinium chloride is a known route to ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates. tubitak.gov.trresearchgate.net These reactions showcase the role of the guanidine moiety as a critical N-C-N building block for constructing six-membered heterocyclic rings.
Functionalization and Derivatization for Tailored Structures
The this compound molecule offers multiple sites for chemical modification, allowing for the synthesis of derivatives with tailored properties and functionalities. Both the guanidine group and the active methylene portion of the cyanoacetyl group can be selectively targeted to create diverse molecular structures.
Modification of the Guanidine Group
The guanidine group is a crucial pharmacophore in medicinal chemistry, and its modification is a key strategy for modulating the biological activity and selectivity of molecules. nih.govresearchgate.net Common modifications include alkylation and acylation at the terminal nitrogen atoms (Nω). nih.govnih.gov
These functionalizations are often achieved by using tailor-made precursor molecules that transfer a pre-modified guanidine group to an amine. nih.gov For the synthesis of alkylated guanidines, precursors based on N,N′-Di-Boc-1H-pyrazole-1-carboxamidine are frequently used. nih.govresearchgate.net For acylated derivatives, an acylated version of N-Boc-S-methylisothiourea serves as an effective precursor. nih.govresearchgate.net These methods allow for precise control over the substitution pattern of the guanidine moiety.
Such modifications can have a profound impact on molecular interactions. For example, in peptidic ligands, selective methylation of different nitrogen atoms within the guanidine group can block specific hydrogen bonding patterns (e.g., "side-on" vs. "end-on" interactions), leading to significant shifts in receptor-binding selectivity. nih.gov This highlights how subtle structural changes to the guanidine group can be used to fine-tune the pharmacological profile of a compound.
| Modification Type | Synthetic Precursor/Reagent | Purpose/Application | Reference |
|---|---|---|---|
| Alkylation (e.g., Methylation) | N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | Modulate receptor binding selectivity by altering H-bond patterns. | nih.govresearchgate.net |
| Acylation (e.g., Acetylation) | Acylated N-Boc-S-methylisothiourea | Introduce new functional groups or alter electronic properties. | nih.govresearchgate.net |
| Arylation | Azidophenylglyoxal | Introduce photo-reactive groups for receptor labeling. | nih.gov |
| Phosphane Group Addition | Chlorophosphines | Create phosphanoguanidine ligands for organometallic chemistry. | encyclopedia.pub |
Creation of Arylmethylene Derivatives
The cyanoacetyl portion of this compound contains an active methylene group (a CH₂ group flanked by two electron-withdrawing groups, cyano and carbonyl), making it a prime substrate for Knoevenagel condensation reactions. scielo.bryoutube.com This reaction involves the nucleophilic addition of the active methylene compound to the carbonyl group of an aldehyde or ketone, followed by dehydration to form a new carbon-carbon double bond. youtube.com
When this compound reacts with aromatic aldehydes, it yields arylmethylene derivatives. This condensation is typically catalyzed by a weak base. youtube.com The reaction is a powerful tool for C-C bond formation and is widely used to synthesize α,β-unsaturated compounds, which are valuable intermediates in organic synthesis. scielo.br
The general mechanism involves the deprotonation of the active methylene group by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting intermediate subsequently eliminates a molecule of water to produce the final arylmethylene product. scielo.org.mx A variety of catalysts and reaction conditions have been developed to optimize this transformation, including the use of microwave irradiation and environmentally benign solvents like water. scielo.brresearchgate.net
| Reactant 1 | Reactant 2 | Reaction Type | Key Feature | Typical Product |
|---|---|---|---|---|
| This compound | Aromatic Aldehyde | Knoevenagel Condensation | Formation of a C=C bond from an active methylene group and a carbonyl. | Arylmethylene this compound |
Computational and Theoretical Investigations of Cyanoacetyl Guanidine
Quantum Chemical Calculations (e.g., DFT) for Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic architecture of cyanoacetyl guanidine (B92328). DFT offers a robust framework for investigating the molecule's stability and reactivity by analyzing its electronic structure. nih.gov These calculations provide crucial information about the distribution of electrons within the molecule, which governs its interactions with other chemical species. nih.govnih.gov
Key insights derived from DFT calculations include:
Electronic Properties: Parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are calculated to predict the molecule's electron-donating and electron-accepting capabilities. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. nih.gov
Charge Distribution: DFT can map the electrostatic potential to visualize the charge distribution across the cyanoacetyl guanidine molecule. This helps identify nucleophilic and electrophilic sites, which are key to predicting how the molecule will react. The cyano group, for instance, acts as an electron-withdrawing group, influencing the charge on adjacent atoms. researchgate.net
Molecular Geometry: Calculations are used to determine the most stable three-dimensional structure by optimizing the molecular geometry to a minimum energy state. This provides precise information on bond lengths, bond angles, and dihedral angles.
Reactivity Descriptors: DFT is used to calculate various descriptors that quantify reactivity, such as chemical potential, global hardness, and electrophilicity index. nih.govresearchgate.net These descriptors help in systematically comparing the reactivity of this compound with its derivatives or other related compounds.
Mechanistic studies on related guanidine compounds have successfully employed DFT to model reaction pathways, such as 1,3-dipolar cycloadditions. mdpi.com For example, calculations can determine the energy barriers for different reaction pathways, revealing the most kinetically favorable routes. mdpi.comjes.or.jp This predictive capability is invaluable for designing new synthetic methods and understanding reaction mechanisms at a molecular level.
| Parameter | Significance | Typical Application |
|---|---|---|
| HOMO-LUMO Gap | Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity. | Predicting reaction kinetics and electronic transitions. nih.gov |
| Electrostatic Potential | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | Identifying sites for chemical attack. researchgate.net |
| Optimized Geometry | Provides the most stable 3D structure, including bond lengths and angles. | Structural analysis and input for further simulations like docking. |
| Transition State Energy | Determines the activation energy barrier for a chemical reaction. | Elucidating reaction mechanisms and predicting reaction rates. mdpi.comnih.gov |
Analysis of Tautomeric Equilibria
Tautomerism is a critical consideration for molecules like this compound, which contains functional groups capable of proton migration. The guanidine group itself can exist in different tautomeric forms, which can significantly influence the molecule's chemical and biological properties. nih.govmdpi.com Computational analysis, especially DFT, is a powerful method for investigating the tautomeric equilibria of guanidine and its derivatives. nih.govnih.gov
Theoretical studies on related systems, such as isocytosine (B10225) (a structural fragment of guanine), have shown that different tautomers can have significantly different stabilities. nih.govnih.gov DFT calculations can accurately predict the relative energies of these tautomers, allowing for the determination of their equilibrium populations. nih.govmdpi.com For this compound, several potential tautomers can be envisioned due to the migration of protons between the nitrogen atoms of the guanidine moiety and potentially involving the acetyl group.
The stability of a particular tautomer is influenced by several factors:
Intramolecular Hydrogen Bonding: The formation of internal hydrogen bonds can stabilize certain tautomeric forms.
Electron Delocalization: The extent of electron delocalization across the molecule can vary between tautomers, impacting their stability. nih.gov
Solvent Effects: The surrounding solvent can preferentially stabilize one tautomer over another. Computational models can incorporate solvent effects to provide more realistic predictions of tautomeric equilibria in solution.
By calculating the Gibbs free energies of the different possible tautomers, researchers can predict their relative abundance under specific conditions. nih.gov This information is crucial, as different tautomers may exhibit distinct reactivity patterns and binding affinities to biological targets. Experimental techniques like NMR spectroscopy can be used in conjunction with theoretical calculations to confirm the presence and proportions of different tautomers in solution. nih.govresearchgate.netrsc.org
| Computational Method | Information Gained | Relevance to this compound |
|---|---|---|
| DFT Energy Calculations | Relative energies and Gibbs free energies of different tautomers. nih.govmdpi.com | Predicts the most stable tautomer and the equilibrium distribution. |
| Continuum Solvation Models | Accounts for the effect of the solvent on tautomer stability. | Provides a more accurate picture of tautomerism in solution. |
| NMR Chemical Shift Prediction | Calculates theoretical NMR spectra for each tautomer. | Aids in the interpretation of experimental NMR data to identify tautomers. nih.gov |
Molecular Modeling and Docking Studies (as a synthetic tool for structural insights)
Molecular modeling and docking are powerful computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. openmedicinalchemistryjournal.com For this compound and its derivatives, these methods serve as a valuable synthetic tool by providing structural insights into how these molecules might interact with biological targets, such as enzymes or DNA. nih.govnih.gov
In a typical molecular docking study, a 3D model of the this compound molecule is placed into the binding site of a target macromolecule (e.g., a protein). The software then explores various possible binding poses, orientations, and conformations of the ligand within the binding site and scores them based on their predicted binding affinity. researchgate.net This "binding energy" or "docking score" provides an estimate of the strength of the interaction. nih.gov
These studies can reveal:
Binding Modes: The specific orientation and conformation of the molecule within the target's active site.
Key Interactions: Identification of crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. nih.govnih.gov
Structural Basis for Activity: Understanding how the structural features of this compound contribute to its binding affinity. This knowledge can guide the design of new derivatives with improved or more specific binding properties.
For instance, docking studies on novel guanidine derivatives have shown their ability to bind within the minor groove of DNA, a finding supported by experimental data. nih.gov The docking results highlighted specific hydrogen bonding and hydrophobic interactions responsible for the stable binding. nih.gov Such insights are instrumental for structure-activity relationship (SAR) studies, where computational modeling can help rationalize experimental findings and guide the synthesis of more potent analogues.
Prediction of Reaction Outcomes and Selectivity
A significant frontier in computational chemistry is the prediction of reaction outcomes and selectivity (chemo-, regio-, and stereoselectivity). rsc.org For a molecule like this compound, which possesses multiple reactive sites, predicting the outcome of a reaction can be complex. Computational methods offer a way to systematically evaluate different reaction pathways and predict the major product. walisongo.ac.idnih.gov
This can be achieved through several approaches:
Transition State Theory: By calculating the energy barriers (activation energies) for competing reaction pathways using methods like DFT, chemists can predict which reaction is kinetically favored. mdpi.com The pathway with the lowest energy barrier is expected to be the fastest and yield the major product.
Machine Learning Models: An emerging approach involves training neural networks and other machine learning algorithms on large datasets of known chemical reactions. walisongo.ac.idcmu.eduresearchgate.net These models can learn the complex relationships between reactants, reagents, and products to predict the outcome of new, unseen reactions with increasing accuracy. mit.eduresearchgate.net
Reaction Path Networks: Sophisticated algorithms can automatically explore a network of possible reaction pathways starting from the reactants. nih.gov By calculating the energetics of each step, these methods can predict the most likely products and their expected yields under given conditions.
For example, in reactions involving guanidine, DFT calculations have been used to explain the regioselectivity of cycloaddition reactions by comparing the activation energies of the transition states leading to different regioisomers. mdpi.com Similarly, for this compound, computational models could predict whether a nucleophile would preferentially attack the cyano carbon, the acetyl carbonyl carbon, or the guanidinium (B1211019) carbon. These predictive capabilities are transforming chemical synthesis by reducing the amount of trial-and-error experimentation required, thereby accelerating the discovery and optimization of new synthetic routes. nih.govnih.gov
Analytical Methodologies for Cyanoacetyl Guanidine Characterization
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of cyanoacetyl guanidine (B92328). Techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) offer complementary information to confirm the compound's identity and structural features. researchgate.netnih.gov
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. nih.gov For cyanoacetyl guanidine, the IR spectrum will exhibit characteristic absorption bands corresponding to its key functional moieties. The presence of a sharp, intense peak in the range of 1670 to 1780 cm⁻¹ is indicative of the carbonyl (C=O) group. pressbooks.pub The N-H bonds of the guanidine group will show characteristic absorptions in the 3300 to 3500 cm⁻¹ range, which are typically sharper and less intense than O-H bands. pressbooks.pub Additionally, the cyano (C≡N) group will have a distinct absorption in the triple-bond region of the spectrum, typically between 2000 and 2500 cm⁻¹. pressbooks.pub The presence of C-H bonds will be evident from strong absorptions between 2850 and 2960 cm⁻¹. pressbooks.publibretexts.org
Table 1: Expected IR Absorption Ranges for this compound Functional Groups
| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |
| Guanidine | N-H stretch | 3300 - 3500 |
| Cyano | C≡N stretch | 2000 - 2500 |
| Carbonyl | C=O stretch | 1670 - 1780 |
| Alkane | C-H stretch | 2850 - 2960 |
This table presents generalized data and does not reflect specific experimental values.
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for determining the precise arrangement of atoms within a molecule. nuvisan.com Both ¹H and ¹³C NMR are employed to provide a complete structural picture of this compound.
¹H NMR: This technique provides information about the different types of protons (hydrogen atoms) in the molecule and their neighboring atoms. The spectrum would show distinct signals for the NH protons of the guanidine group and the protons of the methylene (B1212753) (-CH₂-) group. The chemical shifts and splitting patterns of these signals help to confirm the connectivity of the atoms.
¹³C NMR: This method identifies the different carbon environments within the molecule. Separate signals would be expected for the carbon of the carbonyl group, the cyano group, the methylene group, and the guanidine carbon, allowing for a complete carbon skeleton assignment.
Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can be used to further establish the connectivity between protons and carbons, providing unambiguous structural confirmation. mdpi.com
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis. nih.gov High-resolution mass spectrometry (HRMS) can confirm the compound's elemental composition with high accuracy.
In a typical mass spectrum, a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) will be observed, which corresponds to the molecular weight of this compound. The molecule will also fragment in predictable ways under the high-energy conditions of the mass spectrometer. The analysis of these fragment ions provides valuable information that helps to confirm the presence of the cyanoacetyl and guanidine moieties within the structure.
Chromatographic Methods for Purity Assessment
Chromatographic techniques are essential for determining the purity of a this compound sample by separating it from any impurities or byproducts from the synthesis process.
High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for assessing the purity of chemical compounds. researchgate.net For guanidine-containing compounds, reversed-phase HPLC is a common approach. sielc.com A C18 column is often employed as the stationary phase, with a mobile phase typically consisting of a mixture of an organic solvent like acetonitrile and an aqueous buffer. sielc.comgoogle.com
The sample is injected into the HPLC system, and the components are separated based on their differential partitioning between the stationary and mobile phases. sielc.com A detector, such as a UV detector, is used to monitor the eluting compounds, producing a chromatogram. The purity of the this compound is determined by the relative area of its peak compared to the total area of all peaks in the chromatogram. The method can be optimized by adjusting parameters such as the mobile phase composition, flow rate, and column temperature to achieve the best separation. google.com
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for qualitatively assessing the purity of a sample and for monitoring the progress of a chemical reaction. silicycle.comaga-analytical.com.pl In TLC, a small amount of the this compound sample is spotted onto a plate coated with a stationary phase, typically silica gel. khanacademy.orgbohrium.com The plate is then placed in a developing chamber containing a suitable mobile phase. khanacademy.org
As the mobile phase ascends the plate via capillary action, the components of the sample move at different rates depending on their polarity and their interaction with the stationary phase. khanacademy.org After development, the separated spots can be visualized, often using a UV lamp. obrnutafaza.hr The presence of multiple spots indicates the presence of impurities. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be calculated and compared to a standard for identification. obrnutafaza.hr
Elemental Analysis for Composition Confirmation
Elemental analysis is a fundamental technique employed to determine the elemental composition of a chemical compound. This method provides the percentage by mass of each element present in a sample, which is then compared against the theoretical values calculated from its proposed chemical formula. For this compound, this analysis is essential to verify its empirical and molecular formula, thereby confirming its chemical identity and purity.
The theoretical elemental composition of this compound is derived from its chemical formula, C₄H₆N₄O. The molecular weight of the compound is 126.12 g/mol . The expected percentages of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) are calculated based on the atomic weights of these elements.
Theoretical Elemental Composition of this compound
The process typically involves high-temperature combustion of a precisely weighed sample. The combustion converts the elements into simple gaseous products: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides, which are then reduced to N₂. These gases are then separated and quantified using various detection methods, such as thermal conductivity detection. The mass of each element is determined, and from this, the percentage composition is calculated.
A comparison between the experimental (found) and theoretical (calculated) values is then performed. A close agreement between these values provides strong evidence for the assigned chemical formula and the purity of the sample. Discrepancies may indicate the presence of impurities, residual solvents, or an incorrect structural assignment.
| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Mass (g/mol) | Calculated Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 4 | 48.04 | 38.10 |
| Hydrogen | H | 1.01 | 6 | 6.06 | 4.81 |
| Nitrogen | N | 14.01 | 4 | 56.04 | 44.43 |
| Oxygen | O | 16.00 | 1 | 16.00 | 12.68 |
| Total | 126.14 | 100.00 |
X-ray Diffraction for Solid-State Structure Determination
The fundamental principle behind XRD is Bragg's Law, which describes the constructive interference of X-rays scattered by the planes of atoms in a crystal. The law is given by the equation:
nλ = 2d sin(θ)
where:
n is an integer
λ is the wavelength of the X-rays
d is the spacing between the crystal lattice planes
θ is the angle of incidence of the X-ray beam
In a single-crystal XRD experiment, a crystal of this compound is mounted and rotated in a beam of monochromatic X-rays. As the crystal rotates, different lattice planes will satisfy Bragg's Law and produce diffraction spots of varying intensities. By collecting and analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined, leading to a complete elucidation of the molecular structure.
The key parameters obtained from an X-ray diffraction analysis include:
Crystal System: The basic shape of the unit cell (e.g., monoclinic, orthorhombic).
Space Group: The set of symmetry operations that describe the arrangement of molecules within the unit cell.
Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates: The precise position of each atom within the unit cell.
This detailed structural information is invaluable for understanding the compound's physical and chemical properties, including its intermolecular interactions, such as hydrogen bonding, which can influence its stability and reactivity. While specific experimental data for this compound is not publicly available, the following table illustrates the type of crystallographic data that would be obtained from such an analysis.
| Crystallographic Parameter | Description | Example Value |
|---|---|---|
| Chemical Formula | The elemental composition of the molecule. | C₄H₆N₄O |
| Formula Weight | The molecular weight of the compound. | 126.12 g/mol |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | The dimensions of the unit cell axes. | a = 8.2 Å, b = 10.7 Å, c = 13.0 Å |
| α, β, γ (°) | The angles of the unit cell. | α = 90°, β = 105°, γ = 90° |
| Volume (ų) | The volume of the unit cell. | 1100 ų |
| Z | The number of molecules per unit cell. | 4 |
Future Research Directions and Emerging Paradigms
Development of Novel and Green Synthetic Approaches
Traditional synthetic routes to guanidine (B92328) derivatives often rely on costly or toxic reagents, such as those used in guanylation reactions, which can generate hazardous waste like heavy metals. organic-chemistry.org The future of cyanoacetyl guanidine synthesis lies in the adoption of green chemistry principles to mitigate these environmental and safety concerns. Research is progressively moving towards methodologies that are more sustainable, efficient, and atom-economical.
Key areas for development include:
Catalytic Systems: Exploring novel catalysts is paramount. For instance, scandium(III) triflate has been shown to efficiently catalyze the guanylation of various amines with cyanamide (B42294) in water, a green solvent, under mild conditions. organic-chemistry.org Similarly, photocatalytic methods using visible light offer an ambient, low-energy alternative to traditional synthesis. organic-chemistry.org The development of heterogeneous catalysts, such as guanidine moieties functionalized onto the surface of magnetic nanoparticles, presents a promising route for easy catalyst recovery and recycling. ineosopen.org
Alternative Solvents and Conditions: The use of environmentally benign solvents like water or ionic liquids can significantly reduce the environmental footprint of synthesis. organic-chemistry.org Furthermore, solvent-free reaction conditions and microwave-assisted syntheses can accelerate reaction times and improve energy efficiency.
Atom Economy: One-pot, multicomponent reactions are highly desirable as they reduce the number of intermediate purification steps, minimizing solvent usage and waste generation. Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product is a central goal of green chemistry.
| Parameter | Traditional Methods | Emerging Green Methods |
|---|---|---|
| Reagents | Often involve preactivated, hazardous, or heavy-metal-based reagents (e.g., HgCl₂) | Use of catalysts (e.g., Scandium(III) triflate), photocatalysts, or non-toxic activating agents organic-chemistry.org |
| Solvents | Often reliant on volatile organic compounds (VOCs) | Water, ionic liquids, or solvent-free conditions organic-chemistry.org |
| Energy | Often requires prolonged heating | Ambient temperature (photocatalysis), microwave irradiation organic-chemistry.org |
| Waste | Can produce significant hazardous waste | Minimized waste through atom-economical reactions and recyclable catalysts ineosopen.org |
Exploration of Underutilized Reactivity Modes
The guanidine functional group is well-known as a strong Brønsted base. However, its reactivity is far more nuanced. Future research should focus on leveraging the underutilized catalytic capabilities of the guanidinium (B1211019) cation, the conjugate acid of the guanidine moiety.
Emerging reactivity modes to explore include:
Lewis Acid Catalysis: The central carbon of the guanidinium cation is electron-deficient and can function as a Lewis acid. academie-sciences.frnih.gov This Lewis acidity can activate electrophiles, a mode of catalysis that remains largely unexplored for this compound. Theoretical studies using Density Functional Theory (DFT) have provided evidence for the participation of guanidinium's Lewis acid activation in cyclization reactions. academie-sciences.frresearchgate.net Harnessing this property could enable novel transformations and reaction pathways.
Bifunctional Catalysis: The guanidinium ion can act as a bifunctional catalyst, simultaneously activating both an electrophile and a nucleophile through hydrogen bonding interactions. nih.gov An unconventional bifunctional Lewis-Brønsted acid activation mode has also been demonstrated through DFT calculations for other guanidine-catalyzed reactions. nih.gov Applying these bifunctional activation strategies to the this compound scaffold could lead to highly efficient and stereoselective reactions.
Nucleophilic Catalysis: While known for basicity, guanidines can also act as potent nucleophilic catalysts in certain reactions, such as the addition of carbon dioxide to epoxides. Exploring this nucleophilicity in the context of the cyanoacetyl group could unlock new synthetic applications.
Integration into Advanced Material Science Applications (Non-clinical)
The structural features of this compound make it an attractive building block for advanced materials. Its multiple reactive sites allow for its incorporation into polymeric structures and functional materials. Guanidine derivatives are already recognized for their potential in creating modern smart materials. ineosopen.org
Potential applications in material science include:
Polymer Synthesis: this compound can be envisioned as a monomer or a cross-linking agent in polymerization reactions. Polymers incorporating the this compound unit could exhibit unique properties such as enhanced thermal stability, flame retardancy, or specific binding capabilities due to the guanidinium group's hydrogen-bonding capacity. For example, polymers of cyanoguanidine with formaldehyde (B43269) have been developed for applications in coatings and water treatment. surfactant.nllookchem.com
Functional Materials: The guanidinium group is adept at forming strong hydrogen bonds and interacting with anions. Materials derived from this compound could be designed for applications in ion exchange, sensing, or as components in adhesives and resins, similar to how 2-cyanoguanidine is used in epoxy laminates and powder coatings.
Flame Retardants: Guanidine salts, such as guanidine phosphate, are known to be effective flame retardants. nih.gov Incorporating the this compound moiety into materials could impart flame-retardant properties, a critical feature for textiles, electronics, and construction materials.
Computational Chemistry-Driven Design of New Derivatives
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for accelerating the discovery and optimization of new molecules. By modeling the electronic structure and properties of this compound and its potential derivatives, researchers can predict reactivity, stability, and suitability for specific applications before undertaking extensive laboratory synthesis. nih.gov
Key computational approaches include:
Predicting Reactivity and Basicity: DFT calculations can accurately predict gas-phase basicity and pKa values, which are crucial for understanding and tuning the catalytic activity of guanidine derivatives. rsc.orgresearchgate.net This allows for the in silico design of derivatives with tailored basicity for specific organic transformations.
Elucidating Reaction Mechanisms: Computational modeling can shed light on complex reaction mechanisms, such as identifying transition states and intermediates. This is particularly valuable for understanding and exploiting the novel reactivity modes discussed earlier, like Lewis acid and bifunctional catalysis. researchgate.netmdpi.com
Designing for Material Properties: Molecular dynamics and DFT can be used to predict how the incorporation of this compound derivatives will affect the bulk properties of a material, such as its thermal stability, mechanical strength, or binding affinity for specific molecules. This computational pre-screening can guide the synthesis of new functional polymers and materials. nih.gov
Virtual Screening of Derivatives: By creating a virtual library of this compound derivatives with various substituents, researchers can rapidly screen for candidates with desired electronic or steric properties, streamlining the design of new catalysts or material precursors. nih.gov
| Computational Method | Application Area | Predicted Properties / Insights |
|---|---|---|
| Density Functional Theory (DFT) | Catalyst Design | Basicity (pKa), electronic structure, reactivity parameters, reaction mechanisms nih.govrsc.org |
| Molecular Docking | Binding Interactions | Binding energy, interaction modes with target molecules or surfaces nih.gov |
| Molecular Dynamics (MD) | Material Science | Conformational stability, polymer chain interactions, bulk material properties nih.gov |
| QSAR (Quantitative Structure-Activity Relationship) | Derivative Optimization | Correlation of molecular structure with specific activities or properties |
Application in Specialty Chemicals Production
This compound is a valuable synthetic intermediate, and its future lies in its expanded use as a precursor for a wide range of high-value specialty chemicals. Its trifunctional nature allows for the efficient construction of complex molecular architectures.
Promising areas for application include:
Heterocyclic Synthesis: The compound is a well-established precursor for nitrogen-containing heterocycles, which are core structures in many specialty chemicals. Its use in multicomponent reactions to synthesize substituted pyrimidines, purines, and other fused ring systems is a key application. semanticscholar.orgarkat-usa.orgnih.gov Future research will likely focus on developing more diverse libraries of these heterocyclic compounds for screening in various applications.
Agrochemical Intermediates: Many modern herbicides and pesticides are based on nitrogen-rich heterocyclic scaffolds. The ability of this compound to readily form such structures makes it a potential key intermediate in the synthesis of next-generation agrochemicals.
Dyes and Pigments: The extended conjugation present in heterocyclic systems derived from this compound suggests potential applications in the synthesis of novel organic dyes and pigments.
Performance Intermediates: Similar to how other compounds like pyromellitic anhydride (B1165640) serve as intermediates for high-performance polyimide resins or curing agents for epoxies, this compound derivatives could be developed as performance additives or building blocks for specialty polymers and coatings. arxada.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for cyanoacetyl guanidine, and how can yield optimization be systematically approached?
- Methodological Answer : this compound synthesis typically involves nucleophilic substitution or condensation reactions between cyanoacetic acid derivatives and guanidine precursors. To optimize yields, employ kinetic studies (e.g., monitoring reaction progress via HPLC) and adjust parameters such as solvent polarity (e.g., DMF vs. ethanol), temperature gradients, and stoichiometric ratios of reactants. Purification via recrystallization or column chromatography, coupled with characterization using H/C NMR and FT-IR, ensures product integrity . Challenges like low enantiomeric excess (ee) in asymmetric syntheses require chiral resolution techniques (e.g., chiral HPLC) or enantioselective catalysis .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound and resolving structural ambiguities?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight and purity, while tandem MS/MS (as in ) identifies fragmentation patterns unique to the cyanoacetyl moiety. For structural elucidation, combine H NMR (to resolve NH protons) with C NMR (to distinguish carbonyl and nitrile groups). X-ray crystallography provides definitive confirmation of molecular geometry. Discrepancies in data (e.g., unexpected peaks in NMR) should prompt re-evaluation of synthetic conditions or byproduct analysis via GC-MS .
Advanced Research Questions
Q. How do steric and electronic modifications of this compound influence its efficacy in asymmetric catalysis or enzyme inhibition?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing derivatives with varied substituents (e.g., alkyl vs. aryl groups on the guanidine core). Use density functional theory (DFT) calculations to model electronic effects (e.g., charge distribution on the nitrile group) and correlate with experimental kinetic data (e.g., turnover frequencies in catalytic cycles). For enzyme inhibition assays, employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Contradictory results (e.g., high binding affinity but low inhibitory activity) may arise from off-target interactions, necessitating proteomic screening .
Q. What mechanisms underlie the interaction of this compound with biological macromolecules, such as proteins or nucleic acids?
- Methodological Answer : Use fluorescence quenching assays (as in ) to study protein binding, monitoring changes in tryptophan emission spectra upon ligand interaction. For nucleic acid studies, employ electrophoretic mobility shift assays (EMSAs) or circular dichroism (CD) to detect conformational changes. Molecular dynamics (MD) simulations can predict binding modes, while cryo-EM or X-ray crystallography provides atomic-resolution insights. Discrepancies between computational and experimental data may require re-parameterization of force fields or validation via mutagenesis .
Q. How can contradictions in reported thermodynamic stability data for this compound derivatives be resolved?
- Methodological Answer : Perform differential scanning calorimetry (DSC) to measure melting points and enthalpy changes under controlled atmospheres (e.g., inert vs. humid conditions). Compare results with computational thermodynamics (e.g., COSMO-RS simulations). If inconsistencies persist (e.g., varying decomposition temperatures across studies), assess sample purity via elemental analysis and solvent history (e.g., residual water content). Collaborative inter-laboratory validation is recommended to isolate methodological variables .
Data Analysis and Reporting Guidelines
Q. What strategies ensure reproducibility when documenting this compound research for publication?
- Methodological Answer : Follow the Beilstein Journal’s guidelines ():
- Experimental Section : Detail synthetic protocols, including exact molar ratios, solvent grades, and equipment models.
- Supporting Information : Provide raw spectral data (e.g., NMR FID files) and crystallographic CIF files.
- Data Contradictions : Explicitly address outliers (e.g., anomalous kinetic rates) with error analysis (e.g., standard deviations across triplicate runs).
- References : Cite primary literature for analogous guanidine systems (e.g., phosphoryl guanidine DNA modifications in ) to contextualize novelty .
Safety and Compliance
Q. What safety protocols are critical when handling this compound due to its reactivity and toxicity?
- Methodological Answer : Adhere to GHS guidelines ():
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods for synthesis and purification steps.
- Spill Management : Neutralize spills with activated carbon or vermiculite, avoiding aqueous rinses that may release toxic vapors.
- Toxicity Screening : Perform Ames tests or cell viability assays to assess mutagenic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
